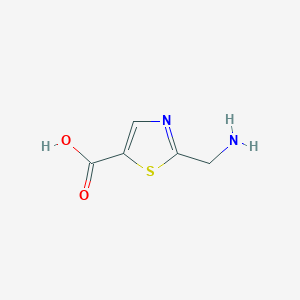

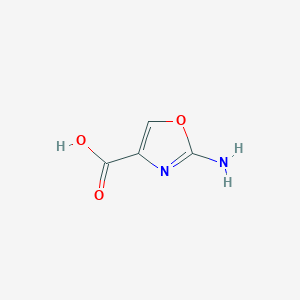

2-(Aminomethyl)thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Aminomethyl)thiazole-5-carboxylic acid is a chemical compound with the linear formula C5H6N2O2S . It is used in the field of medicinal chemistry and drug discovery research .

Synthesis Analysis

The synthesis method of 2-(Aminomethyl)thiazole-5-carboxylic acid adopts 2-methylthiazole-5-carboxylic acid as an initial raw material. The target compound is obtained through the classical chemical reactions of esterification, bromination, single reduction, double Boc amination, and Boc removal in sequence .Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)thiazole-5-carboxylic acid consists of a thiazole core, which is a heterocyclic compound containing both sulfur and nitrogen . The InChI code for this compound is 1S/C5H6N2O2S/c6-1-4-7-2-3 (10-4)5 (8)9/h2H,1,6H2, (H,8,9) .Chemical Reactions Analysis

2-Aminothiazole derivatives, including 2-(Aminomethyl)thiazole-5-carboxylic acid, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The chemical reactions involved in these activities are currently under investigation.Aplicaciones Científicas De Investigación

Anticancer Agent

2-Aminothiazole derivatives, including 2-(Aminomethyl)thiazole-5-carboxylic acid, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .

Antioxidant

The 2-aminothiazole scaffold, which includes 2-(Aminomethyl)thiazole-5-carboxylic acid, has been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Agent

2-Aminothiazole compounds, including 2-(Aminomethyl)thiazole-5-carboxylic acid, have demonstrated antimicrobial activity . They can be used as key intermediates to synthesize antibacterial drugs .

Anti-inflammatory Agent

2-Aminothiazole-based compounds have been associated with anti-inflammatory activity . Inflammation is a vital part of the body’s immune response, and substances that can help manage it can be crucial in treating many diseases.

Ligands of Estrogen Receptors

Aminothiazole compounds act as ligands of estrogen receptors . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen.

Adenosine Receptor Antagonists

Aminothiazole compounds afford a new group of adenosine receptor antagonists . Adenosine receptors play a role in the central nervous system and inflammation.

Fungicides

They are also utilized as fungicides, inhibiting the in vivo growth of Xanthomonas . Fungicides are biocidal chemical compounds used to kill parasitic fungi or their spores.

Schistosomicidal and Anthelmintic Drugs

Aminothiazole compounds can be used as schistosomicidal and anthelmintic drugs . These are used to treat parasitic worm infestations.

Direcciones Futuras

The 2-aminothiazole scaffold, which includes 2-(Aminomethyl)thiazole-5-carboxylic acid, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the potential of this compound and its derivatives in various therapeutic applications.

Propiedades

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,1,6H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYCMJVDOVUXFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622419 |

Source

|

| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)thiazole-5-carboxylic acid | |

CAS RN |

933742-24-6 |

Source

|

| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)